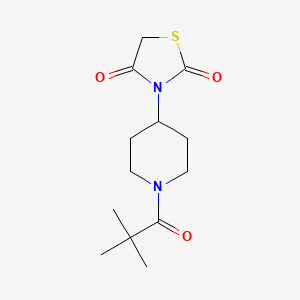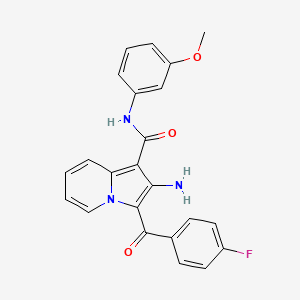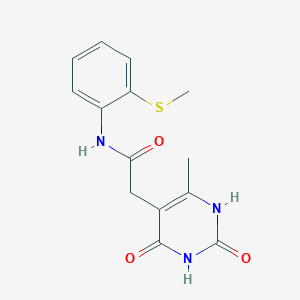
3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidine-2,4-dione (TZD) moiety . TZDs are a class of heterocyclic compounds consisting of a five-membered C3NS ring . They are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives involves various synthetic routes . For instance, a novel series of thiazolidine-2,4-dione molecules was derived using physiochemical parameters and spectral techniques .Molecular Structure Analysis
Thiazolidinediones, including “this compound”, are heterocyclic compounds consisting of a five-membered C3NS ring .Chemical Reactions Analysis
Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .科学的研究の応用
Synthesis and Biological Evaluation
Thiazolidine-2,4-dione derivatives have been extensively studied for their synthetic procedures and biological activities. Novel derivatives have been synthesized and evaluated for antimicrobial, antifungal, anti-hyperglycemic, anti-hyperlipidemic, anticancer, and anti-inflammatory activities. These derivatives exhibit a range of biological activities due to their structural diversity and ability to interact with various biological targets.
Antimicrobial and Antifungal Activity : Certain thiazolidine-2,4-dione derivatives show antimicrobial and antifungal activities against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents (Alhameed et al., 2019).
Anti-hyperglycemic and Anti-hyperlipidemic Agents : Some derivatives have been designed, synthesized, and evaluated for their anti-diabetic activity, showing significant effects comparable to standard treatments like pioglitazone. These compounds interact with peroxisome proliferator-activated receptor gamma, highlighting their potential in managing diabetes and related metabolic disorders (Shrivastava et al., 2016).
Anticancer Activity : Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their potential anticancer activities. Some derivatives exhibit potent anticancer activity against various cancer cell lines, indicating their potential as novel anticancer agents. The structure-activity relationship studies provide insights into the molecular features important for anticancer activity (Ma et al., 2011).
Anti-inflammatory Activity : Certain derivatives have been found to inhibit the production of nitric oxide and prostaglandin E2, showing significant anti-inflammatory activity. These findings suggest their potential use in treating inflammatory diseases (Ma et al., 2011).
Molecular Design and Synthesis
The molecular design and synthesis of thiazolidine-2,4-dione derivatives involve various chemical strategies to enhance their biological activities. The introduction of different substituents and functional groups has been explored to optimize their pharmacological properties.
- Synthesis of Polyfunctionalized Compounds : Novel synthetic methodologies have been developed to create polyfunctionalized derivatives, demonstrating the versatility of thiazolidine-2,4-dione as a scaffold for drug development. These synthetic approaches enable the generation of compounds with enhanced biological activities and specificity (Sun et al., 2010).
作用機序
特性
IUPAC Name |
3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)11(17)14-6-4-9(5-7-14)15-10(16)8-19-12(15)18/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHCXTWJZBJEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)
![1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine](/img/structure/B2643606.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)
![6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2643611.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2643616.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)
![N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2643620.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643621.png)

![Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2643626.png)